N-(4-Chlorobenzyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-3-oxobutanamide is an organic compound characterized by the presence of a 4-chlorobenzyl group attached to a 3-oxobutanamide moiety
Mechanism of Action
Target of Action
N-(4-Chlorobenzyl)-3-oxobutanamide is a complex compound with potential biological activity. Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the regulation of acetylcholine levels, which is important for nerve signal transmission.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to neurotransmission, particularly those involving acetylcholine . By interacting with enzymes like AChE and BuChE, these compounds can potentially affect the breakdown of acetylcholine, thereby influencing neurotransmission processes.
Pharmacokinetics
Similar compounds have shown satisfactory pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can facilitate their absorption and distribution.
Result of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may have potential inhibitory effects on certain enzymes, leading to changes in cellular processes such as neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For instance, changes in environmental conditions can affect the biological and physiological response of the targets, thereby influencing the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-3-oxobutanamide typically involves the reaction of 4-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the ethyl acetoacetate moiety, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-Chlorobenzyl)-1H-1,2,3,4-Tetraazol-5-Amine
Uniqueness
N-(4-Chlorobenzyl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOHVIQOGIHFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359298 |
Source
|
Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78984-83-5 |
Source
|
Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.